2-Amino-7-chloro-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-chloro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H11ClN2•HCl and a molecular weight of 291.18 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . It is known for its unique structure, which includes a quinoline ring system substituted with amino, chloro, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-3-phenylquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are often employed for constructing the quinoline scaffold . These methods typically involve the use of transition metal catalysts, metal-free ionic liquids, or green solvents like aqueous ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloro-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various amino-substituted quinolines.
Scientific Research Applications
2-Amino-7-chloro-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
- 2-Amino-7-chloro-3-phenylquinoline
- 2-Amino-7-chloro-3-(4-methylphenyl)quinoline hydrochloride
Uniqueness
2-Amino-7-chloro-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Properties
CAS No. |
1171515-86-8 |
---|---|
Molecular Formula |
C15H12Cl2N2 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
7-chloro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11ClN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H |
InChI Key |
VIOXHRHZPBFZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.